molecular formula C30H26N4O8 B11694740 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]

Katalognummer: B11694740
Molekulargewicht: 570.5 g/mol
InChI-Schlüssel: LIFZZXUKJJXUIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique biphenyl structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and appropriate solvents is crucial for the efficiency of the Suzuki–Miyaura coupling reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro and acetamido groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

Molekularformel

C30H26N4O8

Molekulargewicht

570.5 g/mol

IUPAC-Name

N-[2-methoxy-4-[3-methoxy-4-[[2-(4-nitrophenyl)acetyl]amino]phenyl]phenyl]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C30H26N4O8/c1-41-27-17-21(7-13-25(27)31-29(35)15-19-3-9-23(10-4-19)33(37)38)22-8-14-26(28(18-22)42-2)32-30(36)16-20-5-11-24(12-6-20)34(39)40/h3-14,17-18H,15-16H2,1-2H3,(H,31,35)(H,32,36)

InChI-Schlüssel

LIFZZXUKJJXUIE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.